molecular formula C13H19NSi B14174360 1-(1H-Inden-1-yl)-N,N,1,1-tetramethylsilanamine CAS No. 921203-66-9

1-(1H-Inden-1-yl)-N,N,1,1-tetramethylsilanamine

Cat. No.: B14174360
CAS No.: 921203-66-9
M. Wt: 217.38 g/mol
InChI Key: KAIOHOXNZQWBMT-UHFFFAOYSA-N
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Description

1-(1H-Inden-1-yl)-N,N,1,1-tetramethylsilanamine is an organosilicon compound characterized by the presence of an indenyl group attached to a silicon atom, which is further bonded to four methyl groups

Preparation Methods

The synthesis of 1-(1H-Inden-1-yl)-N,N,1,1-tetramethylsilanamine typically involves the reaction of 1H-indene with a silicon-based reagent. One common method is the reaction of 1H-indene with tetramethylsilane in the presence of a catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(1H-Inden-1-yl)-N,N,1,1-tetramethylsilanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.

    Substitution: The indenyl group can undergo electrophilic substitution reactions, where reagents such as halogens or alkylating agents are used to introduce new functional groups.

    Hydrolysis: The silicon-nitrogen bond can be hydrolyzed in the presence of water or acidic conditions, leading to the formation of silanols and amines.

Scientific Research Applications

1-(1H-Inden-1-yl)-N,N,1,1-tetramethylsilanamine has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of organosilicon compounds and as a ligand in coordination chemistry.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.

    Industry: It is used in the production of advanced materials, such as silicon-based polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(1H-Inden-1-yl)-N,N,1,1-tetramethylsilanamine involves its interaction with molecular targets through its silicon and indenyl groups. The silicon atom can form stable bonds with various elements, while the indenyl group can participate in π-π interactions and hydrogen bonding. These interactions enable the compound to exert its effects in different chemical and biological systems.

Comparison with Similar Compounds

1-(1H-Inden-1-yl)-N,N,1,1-tetramethylsilanamine can be compared with other similar compounds, such as:

    1H-Inden-1-yltrimethylsilane: This compound has a similar structure but with one less methyl group attached to the silicon atom.

    1H-Inden-1-ylmethyldimethylsilane: This compound has a methylene group between the indenyl and silicon atoms, altering its reactivity and properties.

    1H-Inden-1-yltriethylsilane: This compound has ethyl groups instead of methyl groups attached to the silicon atom, affecting its steric and electronic properties.

The uniqueness of this compound lies in its specific combination of the indenyl group and tetramethylsilane, which imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

921203-66-9

Molecular Formula

C13H19NSi

Molecular Weight

217.38 g/mol

IUPAC Name

N-[1H-inden-1-yl(dimethyl)silyl]-N-methylmethanamine

InChI

InChI=1S/C13H19NSi/c1-14(2)15(3,4)13-10-9-11-7-5-6-8-12(11)13/h5-10,13H,1-4H3

InChI Key

KAIOHOXNZQWBMT-UHFFFAOYSA-N

Canonical SMILES

CN(C)[Si](C)(C)C1C=CC2=CC=CC=C12

Origin of Product

United States

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